4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid
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Overview
Description
The compound you mentioned is a complex organic molecule. It contains a benzoic acid group (a benzene ring with a carboxylic acid group), an imidazole ring (a five-membered ring with two nitrogen atoms), and a cyano group (a carbon triple-bonded to a nitrogen). These groups are common in many biologically active compounds .
Scientific Research Applications
Antibacterial Activities
A key application of compounds related to 4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid lies in their potential antibacterial activities. Research has highlighted the synthesis of novel heterocyclic compounds that show effectiveness against various bacteria. These compounds are synthesized using different chemical reactions and have been tested for their antimicrobial efficacy, indicating their potential use in combating bacterial infections (El-Hashash et al., 2015).
Synthesis of Amino Acid Derivatives
Another significant application is the synthesis of amino acid derivatives. Research has demonstrated the efficient synthesis of α-ketoamide derivatives, which are important in the development of peptidomimetics. These compounds are synthesized using innovative methods, demonstrating their potential in various fields, including medicinal chemistry (El‐Faham et al., 2013).
Synthesis of Isoxazoles and Cyanopyridines
In the area of tuberculosis treatment, the synthesis of isoxazoles and cyanopyridines using similar compounds has been explored. These novel compounds have shown promising activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents (Doshi et al., 1999).
Development of Benzimidazole Thiourea Moieties
Compounds containing benzimidazole thiourea moieties, similar to the chemical structure of interest, have been synthesized and investigated for their elastase inhibition, antioxidant properties, and DNA binding capabilities. These studies point towards the potential use of these compounds in various biological applications, including drug development (Arshad et al., 2020).
Future Directions
Properties
IUPAC Name |
4-[[(Z)-2-cyano-3-(2,5-dichloro-3-phenylimidazol-4-yl)prop-2-enoyl]amino]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2N4O3/c21-17-16(26(20(22)25-17)15-4-2-1-3-5-15)10-13(11-23)18(27)24-14-8-6-12(7-9-14)19(28)29/h1-10H,(H,24,27)(H,28,29)/b13-10- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJXPXBVDNXVQC-RAXLEYEMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)C=C(C#N)C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=C(N=C2Cl)Cl)/C=C(/C#N)\C(=O)NC3=CC=C(C=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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